2,6-Di-tert-butyl-4-ethylphenol

Overview

Description

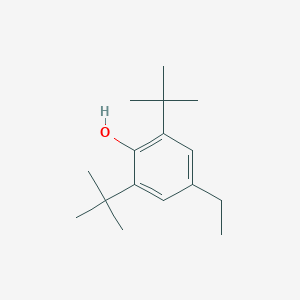

2,6-Di-tert-butyl-4-ethylphenol (DTBEP) is a synthetic phenolic antioxidant characterized by two tert-butyl groups at the ortho positions and an ethyl group at the para position of the aromatic ring. It is widely used in industrial applications, including polymer stabilization, fuel additives, and lipid protection in biochemical research . DTBEP is synthesized via catalytic conversion of lignin-derived compounds like guaiacol in supercritical ethanol, achieving high selectivity (35.2%) when paired with 2,6-di-tert-butylphenol under H₂WO₄ catalysis . Its molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol, distinguishing it from analogs like BHT (2,6-di-tert-butyl-4-methylphenol, 220.36 g/mol) .

Preparation Methods

Alkylation Strategies for Phenol Derivatives

tert-Butylation of Phenol

The synthesis of 2,6-di-tert-butylphenol serves as a critical precursor for further functionalization. US4113976A details a high-yield alkylation method using phenol and isobutylene in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid . Key parameters include:

-

Catalyst Composition : The aluminum-based catalyst ensures regioselective tert-butylation at the ortho positions, achieving 80–95% selectivity .

-

Reaction Conditions : Conducted at 100–110°C under atmospheric pressure, this method avoids high-pressure equipment, enhancing scalability .

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Optimizes reaction rate |

| Catalyst Loading | 0.5–1 wt% (Al basis) | Maximizes selectivity |

| Isobutylene Feed Rate | 8-hour duration | Ensures complete conversion |

Ethylation at the Para Position

Introducing the ethyl group at the para position of 2,6-di-tert-butylphenol typically involves Friedel-Crafts alkylation or the Mannich reaction. While direct methods are sparsely documented, analogous pathways from 2,6-di-tert-butyl-4-methylphenol synthesis provide a framework .

Mannich Reaction and Hydrogenolysis

Mannich Base Formation

US4122287A outlines the condensation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol/ethanol to form a Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine) . Adapting this for ethylation would require substituting formaldehyde with acetaldehyde:

3\text{CHO + (CH}3\text{)}_2\text{NH} \rightarrow \text{Mannich base (ethyl variant)}

-

Solvent Selection : Methanol or ethanol ensures homogeneity and prevents side reactions .

-

Temperature Control : Maintaining 80–90°C prevents decomposition of the intermediate .

Hydrogenolysis of the Mannich Base

The Mannich base undergoes catalytic hydrogenation to yield the target phenol derivative. For ethylation, this step would proceed as follows:

-

Catalyst Systems : Palladium, platinum, or nickel catalysts facilitate selective C–N bond cleavage .

-

Process Optimization : Purging with inert gas containing dimethylamine (15–30 vol%) removes volatile byproducts and stabilizes the catalyst .

Catalytic Hydrogenation and Byproduct Management

Reaction Parameters

Hydrogenation at 120–160°C with a hydrogen-to-Mannich base molar ratio of 4:10 ensures complete conversion . Elevated temperatures (>160°C) risk over-hydrogenation, while lower temperatures (<120°C) impede reaction kinetics .

Distillation and Purification

Vacuum distillation (15–30 mmHg, 140–180°C) separates the desired product from heavy residues. Subsequent recrystallization from aliphatic hydrocarbons yields >95% purity .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Alkylation (US4113976A) | 80.1 | 100 | Scalable, mild conditions | Requires precursor synthesis |

| Mannich Route (US4122287A) | 98.7 | 94.7 | High yield | Multi-step, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-ethylphenol undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium at room temperature.

Substitution: Various halogenating agents and bases can be used for substitution reactions.

Major Products Formed

Oxidation: The oxidative self-coupling of this compound results in the formation of complex dimeric structures.

Substitution: Depending on the substituents introduced, various substituted phenolic compounds can be formed.

Scientific Research Applications

Antioxidant Properties

Overview

2,6-Di-tert-butyl-4-ethylphenol is primarily recognized for its antioxidant properties. It is structurally related to butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. Both compounds exhibit the ability to scavenge free radicals, thereby preventing oxidative damage in various materials.

Applications in Food and Pharmaceuticals

In the food industry, this compound is employed to prolong the shelf life of fats and oils by preventing rancidity. Its effectiveness has been documented in several studies, demonstrating significant improvements in the stability of edible oils under oxidative stress conditions . Furthermore, it has potential applications in pharmaceuticals where oxidative stability is crucial for drug formulation .

| Application Area | Functionality | Impact |

|---|---|---|

| Food Industry | Prevents rancidity | Extends shelf life |

| Pharmaceuticals | Stabilizes formulations | Enhances efficacy |

Polymer Stabilization

Role as a Stabilizer

The compound is also utilized as a stabilizer in polymers and plastics. It helps mitigate degradation caused by heat and light exposure, thus enhancing the durability and lifespan of plastic products. For instance, studies have shown that incorporating this compound into polyolefins significantly reduces thermal degradation during processing .

Case Studies

Recent research highlighted its effectiveness in polypropylene films treated with electron beams, where increased concentrations of this compound were detected post-treatment. This suggests that it not only acts as a stabilizer but also can be formed as a by-product during the processing of certain polymers .

Ecotoxicological Considerations

Environmental Impact Assessment

Despite its beneficial applications, there are concerns regarding the ecological impact of this compound. Screening assessments conducted under the Canadian Environmental Protection Act indicated that while this compound exhibits low toxicity to human health, its persistence and potential bioaccumulation in aquatic environments warrant further investigation .

| Ecological Parameter | Observation |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate |

| Toxicity to Aquatic Life | Low |

Regulatory Status

The regulatory landscape for this compound varies globally. In many jurisdictions, it is classified as safe for use in food contact materials; however, ongoing evaluations are assessing its long-term impacts on health and the environment.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-ethylphenol involves its interaction with molecular targets such as retinoic acid receptors . These receptors bind to their target response elements in response to ligands like all-trans or 9-cis retinoic acid, regulating gene expression in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

2,6-Di-tert-butyl-4-methylphenol (BHT)

- Structure : Methyl group at the para position instead of ethyl.

- Antioxidant Activity: BHT has a hydrophilic oxygen radical absorbance capacity (H-ORAC) value of 0.00, similar to DTBEP, due to steric hindrance from tert-butyl groups limiting phenolic OH reactivity .

- Applications : Widely used in cosmetics, pharmaceuticals, and food preservation. Regulatory status includes an ADI of 0.05 mg/kg body weight (SCF, 1989) .

- Stability : BHT degrades faster in vitro than DTBEP, with significant volatility and cross-contamination risks in assays .

2-tert-Butyl-4-methoxyphenol (BHA)

- Structure : Methoxy group at the para position and a single tert-butyl group.

- Synergy : BHA-BHT combinations (1:1 molar ratio) exhibit enhanced anti-inflammatory activity by suppressing Cox2 and Tnfa gene expression, unlike DTBEP, which lacks studied synergies .

2,4,6-Tri-tert-butylphenol (TBP)

- Structure : Three tert-butyl groups, further increasing steric hindrance.

- Reactivity: Non-reactive toward phenyl isocyanate due to complete hydroxyl group blocking, a trait shared with DTBEP .

Antioxidant Efficacy and Limitations

- H-ORAC Values: DTBEP, BHT, and TBP all score 0.00, indicating negligible radical scavenging capacity compared to less hindered phenols (e.g., 2,6-dimethylphenol: 0.48) .

- Industrial Use : DTBEP’s ethyl group may enhance lipid solubility compared to BHT’s methyl group, making it preferable in hydrophobic matrices .

Production and Selectivity

- Catalytic Synthesis: H₂WO₃ in supercritical ethanol yields DTBEP with 63.7% combined selectivity (with 2,6-di-tert-butylphenol), outperforming α-MoC₁₋ₓ/AC and MoO₃ catalysts .

- Catalyst Decay : Selectivity drops by 82% after three runs due to Brønsted acid site deactivation, highlighting production challenges .

Toxicity and Regulatory Status

- DTBEP: Limited toxicity data; negative mutagenicity in rats but requires further bioaccumulation and migration studies .

- In Vitro Artifacts : Both DTBEP and BHT degrade during assays, underestimating true toxicity. DTBEP forms four degradation products, while BHT’s volatility complicates testing .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Catalytic Production Metrics (H₂WO₄ Catalyst)

| Compound | Selectivity (%) | Yield Drop (3rd Run) | Key Intermediates |

|---|---|---|---|

| DTBEP | 35.2 | 82% | Catechol, 2-ethoxyphenol |

| 2,6-Di-tert-butylphenol | 28.5 | 90% | Catechol |

Biological Activity

2,6-Di-tert-butyl-4-ethylphenol (DTBSBP), a compound with the Chemical Abstracts Service (CAS) number 17540-75-9, is a phenolic compound that has garnered attention for its biological activity and ecological implications. This article delves into its biological properties, including toxicity, bioaccumulation potential, and environmental behavior.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- Log Kow : Estimated at 5.52, indicating significant lipophilicity which contributes to its bioaccumulation potential in aquatic organisms .

Toxicological Profile

DTBSBP has been assessed for its toxicity through various studies. It exhibits low acute toxicity in laboratory settings, but chronic exposure can lead to significant biological effects:

- Aquatic Toxicity : In studies involving fish such as Oryzias latipes (rice fish), DTBSBP showed bioconcentration factors (BCF) ranging from 930 to 4870 L/kg when exposed to concentrations of 1 µg/L over eight weeks . This suggests a considerable potential for bioaccumulation in aquatic environments.

- Effects on Organisms : The compound has been linked to liver and hematological effects in non-human organisms. These endpoints are common among phenolic compounds and indicate potential risks to aquatic life .

Biodegradation and Environmental Persistence

DTBSBP is categorized as persistent in the environment due to its resistance to biodegradation. Empirical data suggest that it does not readily break down in aquatic systems, leading to accumulation in sediments and biota:

- Biodegradation Studies : Analogous studies with related compounds show that DTBSBP may have similar degradation pathways, but specific biodegradation rates for DTBSBP itself remain under investigation .

Ecotoxicological Assessments

-

Study on Fish Exposure :

- Organism : Rice fish (Oryzias latipes)

- Duration : 8 weeks

- Concentration Levels : Exposed to 1 µg/L and 10 µg/L of DTBSBP.

- Findings : Indications of significant bioconcentration suggest that even low environmental concentrations can lead to elevated tissue levels in fish, raising concerns about food chain transfer and ecological impacts .

- Comparison with Analogues :

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Weight | 234.34 g/mol |

| Log Kow | 5.52 |

| Aquatic BCF | 930 - 4870 L/kg (varies with concentration) |

| Toxicity | Low acute toxicity; chronic exposure raises concerns |

| Environmental Persistence | High; resistant to biodegradation |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-Di-tert-butyl-4-ethylphenol, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol . Its structure includes bulky tert-butyl groups at the 2- and 6-positions and an ethyl group at the 4-position, which significantly reduces steric hindrance around the phenolic hydroxyl group compared to methyl-substituted analogs like BHT. This structural feature enhances solubility in nonpolar solvents (e.g., vegetable oils) and impacts its reactivity in oxidation studies. Key properties include a melting point of ~133°C and stability under standard storage conditions (room temperature, inert atmosphere) . When designing experiments, ensure compatibility with its low water solubility and prioritize inert solvents (e.g., hexane, DMSO) to avoid side reactions .

Q. What methodologies are recommended for synthesizing this compound with high purity?

- Answer : A common synthesis route involves Friedel-Crafts alkylation of 4-ethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, heptane:EtOAc gradients) yields ~68% isolated product . Critical parameters include:

- Strict control of reaction temperature (<40°C) to prevent over-alkylation.

- Use of anhydrous conditions to avoid catalyst deactivation.

- Validation of purity via HPLC (>99%) or GC-MS to confirm absence of byproducts like 4-sec-butyl derivatives .

Q. How is the antioxidant activity of this compound quantitatively assessed?

- Answer : The H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) assay is widely used. However, studies report a H-ORAC value of 0.00 μM TE/μM for this compound, indicating negligible activity under these conditions . This contrasts with its tert-butyl-methyl analog (BHT), which shows moderate activity. Researchers should corroborate results using complementary methods like DPPH radical scavenging or lipid peroxidation inhibition assays, as steric effects from substituents may influence assay-specific reactivity .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its antioxidant or biological activity?

- Answer : Substituent effects are critical. For example:

- Electron-donating groups (e.g., -OCH₃ at the 4-position) can increase radical scavenging by stabilizing the phenoxyl radical.

- Bulkier substituents (e.g., isopropyl instead of ethyl) may improve lipid solubility but reduce bioavailability.

- Comparative studies with 2,6-Di-tert-butyl-4-methylphenol (BHT) reveal that ethyl substitution reduces steric shielding of the hydroxyl group, potentially increasing pro-oxidant activity in certain environments . Computational modeling (DFT) is recommended to predict substituent effects on redox potentials .

Q. How should researchers address contradictions in reported antioxidant data for this compound?

- Answer : Discrepancies (e.g., H-ORAC = 0.00 vs. moderate activity in lipid peroxidation assays) arise from assay-specific mechanisms:

- H-ORAC measures hydrophilic radical quenching, which may be hindered by the compound’s hydrophobicity.

- Lipid-based assays (e.g., β-carotene bleaching) better reflect its activity in hydrophobic matrices.

- Experimental variables : Concentrations >1 mM may induce pro-oxidant effects due to auto-oxidation. Validate results under physiologically relevant conditions and use multiple assays .

Q. What in vitro/in vivo models are suitable for toxicity profiling of this compound?

- Answer : Key models include:

- Reverse mutation tests (Ames test) in Salmonella typhimurium strains TA98 and TA100 to assess genotoxicity. No mutagenic activity was observed at ≤5 mg/plate .

- 28-day oral toxicity studies in rats: No significant hematological or histopathological changes were noted at 100 mg/kg/day, but higher doses (500 mg/kg/day) caused hepatic enzyme elevation.

- In vitro chromosomal aberration tests in Chinese hamster lung cells: Negative results at ≤1.25 mg/mL . Researchers should prioritize OECD guidelines and include metabolic activation systems (e.g., S9 mix) for comprehensive risk assessment .

Q. Methodological Considerations

- Data Validation : Cross-reference PubChem, CAS, and peer-reviewed studies for physicochemical and toxicity data .

- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., tert-butyl group incorporation) .

- Assay Selection : Match antioxidant assays to intended applications (e.g., food vs. polymer stabilization) .

Properties

IUPAC Name |

2,6-ditert-butyl-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUXDWXKPROUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029262 | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

272.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4130-42-1 | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7OZ6J97M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 - 45 °C | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.